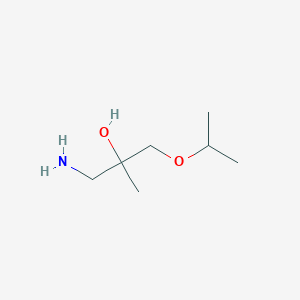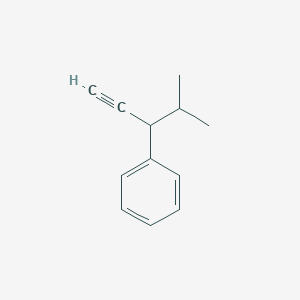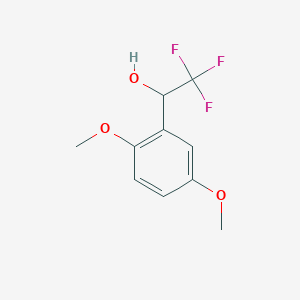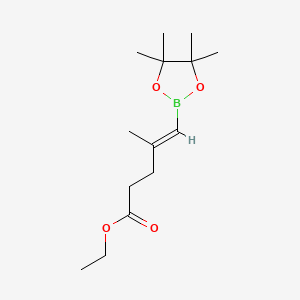
3-(2-Bromoethyl)-1,1-dimethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and two methyl groups at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane followed by a substitution reaction. One common method is to react 1,1-dimethylcyclopentane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form this compound. The reaction is usually carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-1,1-dimethylcyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Corresponding substituted cyclopentanes.
Elimination: Alkenes such as 1,1-dimethylcyclopentene.
Oxidation: Alcohols or ketones depending on the oxidizing agent.
Reduction: Alkanes such as 1,1-dimethylcyclopentane.
科学研究应用
3-(2-Bromoethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
3-(2-Bromoethyl)indole: Another brominated compound with different structural features and applications.
2-Bromoethylbenzene: Similar in having a bromoethyl group but differs in the aromatic ring structure.
1,1-Dimethylcyclopentane: The parent compound without the bromoethyl substitution.
Uniqueness
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its cyclopentane ring structure with two methyl groups and a bromoethyl group makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-8(7-9)4-6-10/h8H,3-7H2,1-2H3 |
InChI 键 |
LESCXPDVZDPIMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1)CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


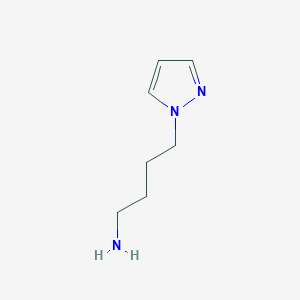
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
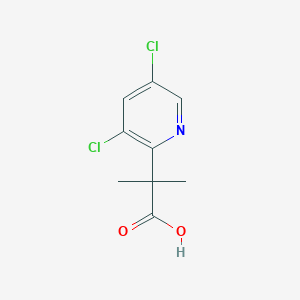



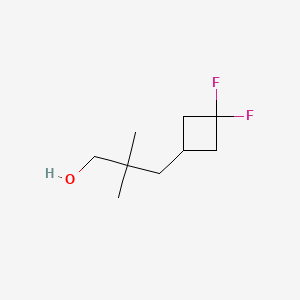
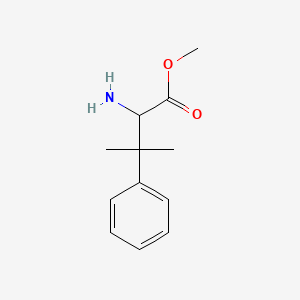
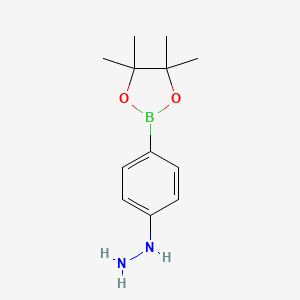
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
